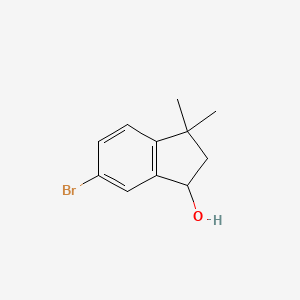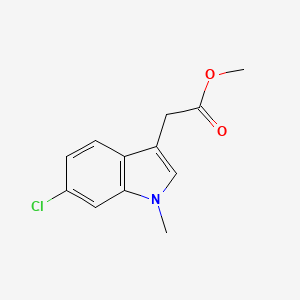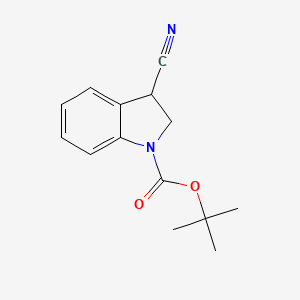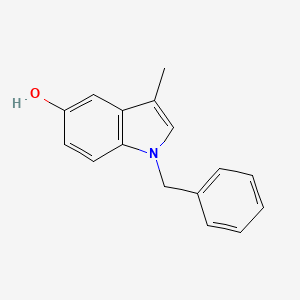
2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a piperidine ring, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction might yield more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline moiety and has similar biological activities.
4-Hydroxypiperidine: Shares the piperidine ring and is used in similar synthetic applications
Uniqueness
2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol is unique due to its combined structure of quinoline and piperidine, which allows it to exhibit a broader range of chemical and biological activities compared to its individual components .
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-(4-hydroxypiperidin-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C14H16N2O2/c17-11-6-8-16(9-7-11)13-5-4-10-2-1-3-12(18)14(10)15-13/h1-5,11,17-18H,6-9H2 |
InChI-Schlüssel |
OHWWBRJFLLQFGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C2=NC3=C(C=CC=C3O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11869558.png)


![Cyclohepta[b]thiazolo[4,5-f]indole](/img/structure/B11869570.png)

![6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11869574.png)
![2-(3-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B11869579.png)



